3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C9H10FNO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a fluorophenyl group attached to the azetidine ring, along with a hydroxyl group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(3-Fluorophenyl)azetidin-3-one.
Reduction: The ketone group in 3-(3-Fluorophenyl)azetidin-3-one is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting 3-(3-Fluorophenyl)azetidin-3-ol is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming 3-(3-Fluorophenyl)azetidine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)azetidin-3-one.
Reduction: 3-(3-Fluorophenyl)azetidine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the azetidine ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)azetidin-3-ol;hydrochloride: Similar structure but with the fluorine atom in the para position.
3-(3-Chlorophenyl)azetidin-3-ol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Methylphenyl)azetidin-3-ol;hydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is unique due to the presence of the fluorine atom in the meta position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. The combination of the azetidine ring and the fluorophenyl group makes this compound a valuable scaffold in drug design and organic synthesis.
Properties
IUPAC Name |
3-(3-fluorophenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZWMBVOZVZRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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